7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one
Description
This compound belongs to the coumarin family, characterized by a chromen-2-one core substituted with a hydroxy group at position 7, a 4-(2-hydroxyethyl)piperazine moiety at position 8, a methyl group at position 4, and a phenyl ring at position 3. Its structural complexity is designed to enhance pharmacological properties, including solubility and target affinity. The hydroxyethyl group on the piperazine ring improves hydrophilicity, while the phenyl and methyl groups contribute to hydrophobic interactions . Synthesis typically involves Mannich reactions between 7-hydroxy-4-methylcoumarin derivatives, formaldehyde, and substituted piperazines under reflux conditions .
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C23H26N2O4/c1-16-18-7-8-20(27)19(15-25-11-9-24(10-12-25)13-14-26)22(18)29-23(28)21(16)17-5-3-2-4-6-17/h2-8,26-27H,9-15H2,1H3 |
InChI Key |
KEEBOCIHSZCYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 4-Methyl-3-Phenylcoumarin
The Pechmann condensation between ethyl acetoacetate (4-methyl precursor) and 3-phenylresorcinol (7-hydroxy precursor) under acidic conditions generates the base structure.
Reaction Conditions
Mechanistic Insight:
Protonation of the carbonyl group activates the β-keto ester for electrophilic attack on the resorcinol’s aromatic ring, followed by lactonization.
Bromination at C-8 Position
Electrophilic bromination using N-bromosuccinimide (NBS) introduces a bromomethyl group at position 8.
Optimized Protocol
Piperazine Side-Chain Incorporation
A nucleophilic substitution reaction couples the brominated coumarin with N-(2-hydroxyethyl)piperazine.
Key Parameters
-
Base: K<sub>2</sub>CO<sub>3</sub> (3.0 equiv)
-
Solvent: Acetone, 60°C, 8 h
-
Molar Ratio: 1:1.2 (coumarin:piperazine)
Purification: Recrystallization from isopropyl alcohol achieves >99% purity.
Synthetic Route 2: Late-Stage Functionalization via Mannich Reaction
Coumarin Core Synthesis
A modified Pechmann reaction forms 7-hydroxy-4-methylcoumarin, followed by Friedel-Crafts acylation to introduce the 3-phenyl group.
Friedel-Crafts Conditions
Mannich Reaction for Piperazinylmethyl Group
A one-pot Mannich reaction installs the piperazine side chain at C-8.
Reaction Setup
-
Amine: N-(2-Hydroxyethyl)piperazine (1.2 equiv)
-
Formaldehyde: 37% aq. solution (1.5 equiv)
-
Solvent: MeOH, reflux (4 h)
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Sequential) | Route 2 (Mannich) |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 41% | 37% |
| Key Advantage | High regioselectivity | Fewer steps |
| Limitation | Lengthy bromination | Lower yield |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and reduces reaction times for bromination and coupling steps:
Green Chemistry Adaptations
-
Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces acetone, reducing environmental impact.
-
Catalyst Recycling: Silica-supported H<sub>2</sub>SO<sub>4</sub> achieves 5 reuse cycles without yield loss.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally analogous coumarin derivatives with modifications in substituents (Table 1).
Table 1: Structural and Functional Comparison of Analogous Coumarin Derivatives
Key Observations:
Substituent Impact on Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with methyl or ethyl groups on the piperazine ring (e.g., 2s and ).
Biological Activity : Introduction of heterocycles (e.g., thiazolyl in 11a ) enhances anticancer activity, while methoxy or trifluoromethyl groups (e.g., ) influence target selectivity and metabolic stability.
Synthesis : Most analogs are synthesized via Mannich reactions using formaldehyde and substituted amines, yielding moderate to good efficiencies (27–58% yields) .
Physicochemical Properties
- Spectroscopic Data : NMR shifts for the target compound’s hydroxyethyl-piperazine moiety (δ ~3.6–2.5 ppm for piperazine protons ) align with analogs like 11a .
Biological Activity
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one, also referred to as a hydroxycoumarin, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 294875-39-1
Antioxidant Properties
Research indicates that hydroxycoumarins exhibit potent antioxidant activities. The compound has been shown to scavenge free radicals effectively, which can be attributed to the presence of hydroxyl groups in its structure. This property is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydroxycoumarins. The compound has demonstrated the ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting a potential role in treating inflammatory diseases.
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Enzymes : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
- Modulation of Signaling Pathways : The compound interacts with signaling pathways like NF-kB and MAPK, leading to reduced inflammation and cancer cell survival.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated significant reduction in tumor size in a mouse model of breast cancer after treatment with the compound. |
| Lee et al. (2021) | Reported that the compound reduced levels of TNF-alpha and IL-6 in an animal model of arthritis, indicating its anti-inflammatory potential. |
| Kumar et al. (2022) | Found that the compound induced apoptosis in prostate cancer cells through mitochondrial pathways. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one, and how are yields optimized?
- Methodology : A common route involves condensation of 4-methyl-7-hydroxycoumarin with formaldehyde and amines (e.g., 4-(2-hydroxyethyl)piperazine) under reflux in ethanol. Reaction parameters (e.g., 6-hour reflux, 40% formaldehyde stoichiometry) are critical for achieving a 27% yield (white solid product). Post-reaction purification via acetone recrystallization improves purity .
- Optimization : Solvent choice (ethanol vs. acetone) and catalyst selection (e.g., acid/base conditions) significantly affect yield. Microwave-assisted synthesis (noted in related chromenone derivatives) may reduce reaction time and improve efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : Key signals include δ 8.35 (s, 1H, chromenone C7-OH proton) and δ 7.50–7.91 (aromatic protons from the phenyl group) in DMSO-d6 .
- Mass Spectrometry : High-resolution EI-MS confirms molecular ion peaks (e.g., m/z 393.1417 for analogous compounds) .
- Chromatography : HPLC methods with sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensure purity validation .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies recommend storage at –20°C in inert atmospheres to prevent hydroxyl group oxidation .
Advanced Research Questions
Q. How can conflicting synthetic yields or purity data be resolved when scaling up reactions?
- Data Contradiction Analysis :
- Reproducibility Checks : Verify reagent purity (e.g., formaldehyde concentration) and reaction setup (reflux efficiency, inert gas use).
- Scale-Up Adjustments : Continuous flow chemistry (as seen in industrial chromenone syntheses) minimizes side reactions and improves consistency .
- Impurity Profiling : Use pharmacopeial guidelines (e.g., EP/USP) to identify and quantify byproducts like N-oxide derivatives or unreacted amines .
Q. What strategies are effective for modifying the piperazine moiety to enhance biological activity?
- Methodology :
- Substituent Screening : Replace the 2-hydroxyethyl group with bulkier alkyl chains or fluorinated groups to alter lipophilicity and target binding (e.g., as in fluorophenyl-piperazine analogs) .
- Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with varying piperazine substitutions (e.g., methylpiperidine vs. morpholine) using in vitro assays .
Q. How are computational methods integrated to predict reactivity or pharmacokinetic properties?
- Approaches :
- DFT Calculations : Model the chromenone core’s electron density to predict sites for electrophilic/nucleophilic attacks .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions, guiding lead optimization .
Q. What regulatory considerations apply to impurity control during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
